molecular formula C7H10N2 B082492 2-Ethyl-5-methylpyrazine CAS No. 13360-64-0

2-Ethyl-5-methylpyrazine

Cat. No. B082492
CAS RN: 13360-64-0
M. Wt: 122.17 g/mol
InChI Key: OXCKCFJIKRGXMM-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylpyrazine is a compound belonging to the pyrazine family, characterized by a heterocyclic aromatic ring containing nitrogen atoms. It is of interest due to its synthesis, molecular structure, and various chemical properties.

Synthesis Analysis

The synthesis of pyrazine derivatives, such as 2-methylpyrazine, has been achieved through catalytic reactions involving ethylene diamine and propylene glycol at high temperatures. Promoted copper catalysts have been utilized to improve selectivity and conversion rates, demonstrating the importance of catalyst choice in the synthesis process (Jing et al., 2008).

Molecular Structure Analysis

Studies on pyrazine derivatives, such as 2,5-distyrylpyrazine, have provided insights into their crystal and molecular structures, revealing non-planar configurations and specific dihedral angles that influence their chemical behavior and potential for photo-polymerizability (Sasada et al., 1971).

Chemical Reactions and Properties

Pyrazine compounds undergo various chemical reactions, including photochemical dimerization, which is influenced by the crystal structure and packing of the molecules. The reactivity and formation of dimers in solid states highlight the complex nature of chemical reactions involving pyrazine derivatives (Kaftory, 1984).

Physical Properties Analysis

The physical properties of pyrazine derivatives, such as their crystal structures and phase behavior, are crucial for understanding their applications and functionality. For example, the study of tetramethylpyrazine in complexes with chloranilic and bromanilic acids offers insights into their tunneling splitting spectra and dynamics of methyl groups, which are significant for their physical characteristics and potential applications (Piecha-Bisiorek et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrazine derivatives are influenced by their molecular structure and synthesis methods. Studies on the antibacterial activity of 5-methylpyrazine-2-carbohydrazide derivatives and the synthesis of 2-methylpyrazine by ethylenediamine and propylene oxide highlight the versatility and range of chemical properties exhibited by these compounds (Makhija, 2009); (Shu-xian, 2003).

Scientific Research Applications

  • Chemical Synthesis and Catalysis : Research has demonstrated methods for synthesizing various pyrazine compounds, including methods for producing 2-methylpyrazine, which is closely related to 2-ethyl-5-methylpyrazine. These synthesis processes often involve catalytic reactions and are significant for industrial and chemical applications (Jing et al., 2008); (Meng Shu-xian, 2003).

  • Biological and Pharmacological Applications : Some studies have explored the antibacterial properties of pyrazine derivatives, indicating potential applications in developing new antibacterial agents. Derivatives like 5-methylpyrazine-2-carbohydrazide have shown promising activity against both Gram-positive and Gram-negative bacterial strains (Makhija, 2009).

  • Pharmaceutical Intermediates : Compounds such as 5-methylpyrazine-2-carboxylic acid, closely related to 2-ethyl-5-methylpyrazine, have been identified as important pharmaceutical intermediates. Their synthesis methods, including chemical, electrochemical, and microbial synthesis, have been the subject of research, highlighting their significance in pharmaceutical manufacturing (Bai Jin-quan, 2013).

  • Flavor and Aroma Science : Alkylpyrazines, including compounds similar to 2-ethyl-5-methylpyrazine, have been studied for their role in the aroma of foods and beverages. Their synthesis and quantification are crucial for understanding and replicating flavors in food products (Fang & Cadwallader, 2013).

  • Environmental and Material Science : Research on pyrazine derivatives also extends to areas like corrosion science, where their adsorption properties and potential as corrosion inhibitors for metals have been studied. This highlights the application of these compounds in material preservation and environmental protection (Obot & Gasem, 2014).

Safety And Hazards

2-Ethyl-5-methylpyrazine is classified as a flammable liquid (Category 3) and has acute toxicity (Category 4, Oral). It is harmful if swallowed and is a flammable liquid and vapor . Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the compounds under application .

properties

IUPAC Name

2-ethyl-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCKCFJIKRGXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065422
Record name Pyrazine, 2-ethyl-5-methyl-
Source EPA DSSTox
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a nutty, roasted, grassy odour
Record name 2-Ethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Ethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.960-0.970
Record name 2-Ethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Ethyl-5-methylpyrazine

CAS RN

13360-64-0, 36731-41-6
Record name 2-Ethyl-5-methylpyrazine
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Record name 2-Ethyl-5-methylpyrazine
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Record name 2-Ethyl-5(or6)-methylpyrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-ethyl-5-methyl-
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Record name Pyrazine, 2-ethyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-5-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.091
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Record name 2-ETHYL-5-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Ethyl-5-methylpyrazine, 9CI, 8CI
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,320
Citations
YY Li, YY Lu, M Lu, HY Wei, L Chen - Molecules, 2018 - mdpi.com
… This study aimed to separate the commercially available 2-ethyl-5(6)-methylpyrazine (EMP), ie, a mixture of 2-ethyl-6-methylpyrazine (2E6MP) and 2-ethyl-5-methylpyrazine (2E5MP), …
Number of citations: 9 www.mdpi.com
M Czerny, R Wagner, W Grosch - Journal of Agricultural and Food …, 1996 - ACS Publications
… 3-Ethenyl-2-ethyl-5-methylpyrazine was also detected in coffee, and its odor threshold value was 8000 times higher than that of the 2-ethenyl-3-ethyl-5-methylpyrazine. After addition of …
Number of citations: 89 pubs.acs.org
S Pickard, I Becker, KH Merz… - Journal of agricultural and …, 2013 - ACS Publications
… (36) found concentrations of pyrazine, 2-methylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2-ethylpyrazine 2,3-dimethylpyrazine, and 2-ethyl-5-methylpyrazine in extracts of …
Number of citations: 37 pubs.acs.org
HS Cheigh, JH Nam, TJ Kim… - Korean Journal of Food …, 1975 - koreascience.kr
… Pyrazine compounds identified are 2-methylpyrazine, 2, 3-dimethylpyrazine, 2, 5-dimethylpyrazine, 2-ethyl-5-methylpyrazine and 2-ethyl-3-methylpyrazine. Carbonyls were converted to …
Number of citations: 8 koreascience.kr
M Shimoda, H Shiratsuchi, Y Nakada… - Journal of Agricultural …, 1996 - ACS Publications
… As a result of sniffing, peak 1 (2-ethyl-6-methylpyrazine), peak 2 (2-ethyl-5-methylpyrazine), peak 3 (4,5-dimethylisothiazole), peak 4 (4,5-dimethylthiazole), peak 5 (2,6-diethylpyrazine), …
Number of citations: 120 pubs.acs.org
Y Li, Y Yang, AN Yu - International Journal of Food Science & …, 2016 - Wiley Online Library
… of 2-ethyl-5-methylpyrazine became … of 2-ethyl-5-methylpyrazine increased much more apparently than that at other temperature. These results suggested that 2-ethyl-5-methylpyrazine …
Number of citations: 18 ifst.onlinelibrary.wiley.com
AN Yu, QH Deng - Food Science and Biotechnology, 2009 - dbpia.co.kr
… The concentration of 3-ethyl-2,5-dimethylpyrazine is the highest in the model reaction system, and 2,5dimethylpyrazine, 2-ethyl-5-methylpyrazine, 3,5-diethyl-2methylpyrazine, 2-ethyl-6-…
Number of citations: 19 www.dbpia.co.kr
S Bi, X Xu, D Luo, F Lao, X Pang, Q Shen… - Journal of Agricultural …, 2020 - ACS Publications
Gas chromatography–olfactometry (GC–O) coupled with GC–mass spectrometry (GC–MS) and aroma recombination–omission experiments led to the identification of the key aroma …
Number of citations: 59 pubs.acs.org
CJ Mussinan, RA Wilson, I Katz - Journal of agricultural and food …, 1973 - ACS Publications
The odor of pyrazines has been described as character-istically earthy, nutty, and roasted. Their presence in roasted foods is well documented. The earliest reference to pyrazines in …
Number of citations: 75 pubs.acs.org
TH Kurniadi, RB Rhlid, MA Juillerat, T Gefflaut, J Bolte… - Tetrahedron, 2003 - Elsevier
… The synthesis of 2-ethenyl-3-ethyl-5-methylpyrazine and 3-ethenyl-2-ethyl-5-methylpyrazine was done by bromination of 2,3-diethyl-5-methylpyrazine followed by elimination of …
Number of citations: 10 www.sciencedirect.com

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